Cas no 68600-06-6 (2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid)
L'acido 2-(4-fluoro-2-{4-(propan-2-il)fenilsulfanil}fenil)acetico è un composto organico fluorurato caratterizzato da una struttura bifenilica modificata con un gruppo solfuro e una catena acetica. La presenza del gruppo fluoro in posizione para e del sostituente isopropilico sul fenile solfidrilico conferisce al composto proprietà elettroniche e steriche uniche, migliorandone la selettività in applicazioni farmaceutiche e agrochimiche. La funzionalità acida carbossilica ne facilita la derivatizzazione in intermedi sintetici. La sua architettura molecolare lo rende particolarmente utile come building block per lo sviluppo di inibitori enzimatici e composti bioattivi, grazie all'equilibrio ottimizzato tra lipofilia e proprietà elettrofile.
68600-06-6 structure
Product Name:2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid
Numero CAS:68600-06-6
MF:C17H17FO2S
MW:304.379087209702
MDL:MFCD04108658
CID:4144764
PubChem ID:826817
Update Time:2025-11-01
2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, 4-fluoro-2-[[4-(1-methylethyl)phenyl]thio]-
- 2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid
- SCHEMBL4731272
- 68600-06-6
- EN300-27114382
- Z4607148427
- 2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid
- {4-fluoro-2-[(4-isopropylphenyl)sulfanyl]phenyl}acetic acid
- AE-641/06283002
- 2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid
-
- MDL: MFCD04108658
- Inchi: 1S/C17H17FO2S/c1-11(2)12-4-7-15(8-5-12)21-16-10-14(18)6-3-13(16)9-17(19)20/h3-8,10-11H,9H2,1-2H3,(H,19,20)
- Chiave InChI: UCCBKHXVPJAIEI-UHFFFAOYSA-N
- Sorrisi: C1(CC(O)=O)=CC=C(F)C=C1SC1=CC=C(C(C)C)C=C1
Proprietà calcolate
- Massa esatta: 304.09332912Da
- Massa monoisotopica: 304.09332912Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 340
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 62.6Ų
2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028ETW-50mg |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 50mg |
$354.00 | 2024-04-22 | |
| 1PlusChem | 1P028ETW-100mg |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 100mg |
$515.00 | 2024-04-22 | |
| 1PlusChem | 1P028ETW-250mg |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 250mg |
$710.00 | 2024-04-22 | |
| 1PlusChem | 1P028ETW-500mg |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 500mg |
$1081.00 | 2024-04-22 | |
| 1PlusChem | 1P028ETW-1g |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 1g |
$1369.00 | 2024-04-22 | |
| 1PlusChem | 1P028ETW-2.5g |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 2.5g |
$2622.00 | 2024-04-22 | |
| 1PlusChem | 1P028ETW-5g |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 5g |
$3851.00 | 2024-04-22 | |
| 1PlusChem | 1P028ETW-10g |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid |
68600-06-6 | 95% | 10g |
$5680.00 | 2024-04-22 | |
| Enamine | EN300-27114382-1g |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid |
68600-06-6 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-27114382-5g |
2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid |
68600-06-6 | 95% | 5g |
$3065.0 | 2023-09-11 |
2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid Letteratura correlata
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
68600-06-6 (2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti